molecular formula C13H19NO3 B14510179 Methyl 2-(tert-butylamino)-3-methoxybenzoate CAS No. 63478-19-3

Methyl 2-(tert-butylamino)-3-methoxybenzoate

Cat. No.: B14510179
CAS No.: 63478-19-3
M. Wt: 237.29 g/mol
InChI Key: OVXOQZRFXAFLNL-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butylamino)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butylamino group and a methoxy group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tert-butylamino)-3-methoxybenzoate typically involves the esterification of 2-(tert-butylamino)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of zeolite catalysts can enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(tert-butylamino)-3-methoxybenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tert-butylamino group may play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

    Terbutaline: (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol

    Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol

Comparison: Methyl 2-(tert-butylamino)-3-methoxybenzoate is unique due to the presence of both a methoxy group and a tert-butylamino group on the benzoate core. This structural feature distinguishes it from other similar compounds like salbutamol and terbutaline, which have different functional groups and substitution patterns. The presence of the methoxy group may influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

63478-19-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 2-(tert-butylamino)-3-methoxybenzoate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-11-9(12(15)17-5)7-6-8-10(11)16-4/h6-8,14H,1-5H3

InChI Key

OVXOQZRFXAFLNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=CC=C1OC)C(=O)OC

Origin of Product

United States

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